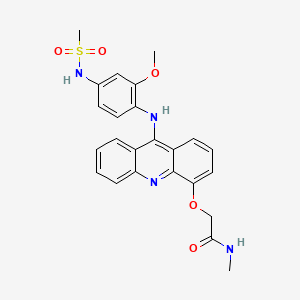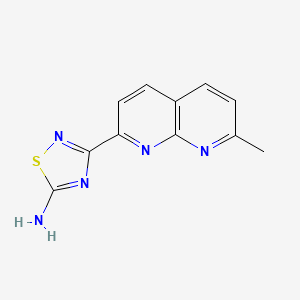
Diethyl methyl(2-methylpropyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl methyl(2-methylpropyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with sodium ethoxide to form the enolate ion, which then undergoes alkylation with an appropriate alkyl halide . The reaction conditions typically include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Diethyl methyl(2-methylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: Formation of substituted malonic esters
Hydrolysis: Conversion to carboxylic acids
Decarboxylation: Loss of carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides
Hydrolysis: Aqueous hydrochloric acid
Decarboxylation: Heating with aqueous hydrochloric acid
Major Products
Alkylation: α-substituted malonic esters
Hydrolysis: Carboxylic acids
Decarboxylation: Substituted monocarboxylic acids
科学研究应用
Diethyl methyl(2-methylpropyl)propanedioate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of diethyl methyl(2-methylpropyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis.
相似化合物的比较
Diethyl methyl(2-methylpropyl)propanedioate is similar to other malonic esters, such as diethyl malonate and diethyl isobutylmalonate . its unique structure, with a 2-methylpropyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it valuable for specific synthetic applications where other malonic esters may not be as effective.
List of Similar Compounds
- Diethyl malonate
- Diethyl isobutylmalonate
- Diethyl propanedioate .
属性
CAS 编号 |
58447-70-4 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
diethyl 2-methyl-2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)12(5,8-9(3)4)11(14)16-7-2/h9H,6-8H2,1-5H3 |
InChI 键 |
XFWVBNMJPCASCV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CC(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)













